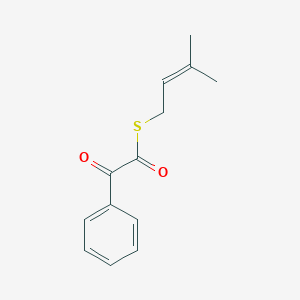
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound characterized by its unique structure, which includes a phenyl group, a thioester linkage, and a 3-methylbut-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate typically involves the reaction of 3-methylbut-2-en-1-yl thiol with 2-oxo-2-phenylethanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioester group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules.
Biology and Medicine: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It could serve as a lead compound in drug discovery efforts.
Industry: In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate exerts its effects depends on its interaction with molecular targets. The thioester group can undergo hydrolysis, releasing the active thiol and carboxylic acid components. These components can then interact with various biological pathways, potentially inhibiting or activating specific enzymes.
Comparison with Similar Compounds
- 3-methylbut-2-en-1-yl acetate
- 2-oxo-2-phenylethyl acetate
- 3-methylbut-2-en-1-yl 2-oxo-2-phenylethanoate
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
S-(3-methylbut-2-enyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C13H14O2S/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
HMNHIKOPADHMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSC(=O)C(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















